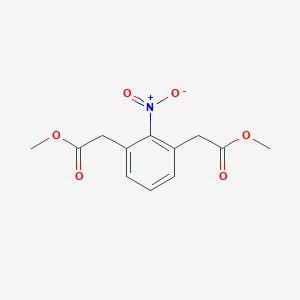
1-methyl-3-(4-phenylphenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-methyl-3-(4-phenylphenyl)benzene can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For instance, 4-bromobiphenyl can be reacted with 3-methylphenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 in a solvent like toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura coupling reaction is widely used in the pharmaceutical and chemical industries for the synthesis of various biaryl compounds. This method is favored due to its mild reaction conditions and high yields.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-3-(4-phenylphenyl)benzene can undergo several types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nitration: Concentrated HNO3 and H2SO4.
Oxidation: KMnO4 in an alkaline medium.
Reduction: H2 gas with Pd/C catalyst.
Major Products Formed
Nitration: 1-methyl-3-(4-nitrophenyl)benzene.
Oxidation: 1-carboxy-3-(4-phenylphenyl)benzene.
Reduction: Fully hydrogenated terphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-methyl-3-(4-phenylphenyl)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-methyl-3-(4-phenylphenyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations through electrophilic aromatic substitution, oxidation, and reduction. The molecular targets and pathways involved are typically those associated with the functional groups present on the compound, such as the aromatic rings and the methyl group .
Vergleich Mit ähnlichen Verbindungen
1-methyl-3-(4-phenylphenyl)benzene can be compared with other similar compounds, such as:
- 1-methyl-2-(4-phenylphenyl)benzene
- 1-methyl-4-(4-phenylphenyl)benzene
- 1-methyl-3-(4-methylphenyl)benzene
These compounds share a similar terphenyl structure but differ in the position of the methyl group or the presence of additional substituents. The unique positioning of the methyl group in this compound can influence its reactivity and physical properties, making it distinct from its analogs .
Eigenschaften
CAS-Nummer |
1459-05-8 |
|---|---|
Molekularformel |
C19H16 |
Molekulargewicht |
244.3 g/mol |
IUPAC-Name |
1-methyl-3-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C19H16/c1-15-6-5-9-19(14-15)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H3 |
InChI-Schlüssel |
LXEFZCBUUYSRCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl [3-(cyclopropylamino)propyl]methylcarbamate](/img/structure/B8375554.png)







![6-Chloro-2,3-butanoimidazo[1,2-b]pyridazine](/img/structure/B8375627.png)


![Ethyl 4-[(2-amino-5-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B8375648.png)

![(E)-2-cyclopentyl-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B8375666.png)
